Product packaging for Methylphenyldiacetoxysilane(Cat. No.:CAS No. 17998-91-3)

Methylphenyldiacetoxysilane

Cat. No.: B102133
CAS No.: 17998-91-3
M. Wt: 238.31 g/mol
InChI Key: AWFOOUAPWFZKQK-UHFFFAOYSA-N
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Description

Significance of Organosilicon Acetates in Synthetic Chemistry

Organosilicon compounds, particularly those containing silicon-carbon bonds, are widely utilized in both research and industrial settings. researchgate.net Their distinct chemical and physical characteristics make them suitable for a broad array of applications, including in cosmetics, healthcare, and energy technologies. researchgate.net Organosilicon compounds can be broadly categorized into low molecular weight compounds and macromolecular compounds. researchgate.net The former are typically derived from silane (B1218182) (SiH4) by substituting hydrogen atoms with organic radicals, while the latter are primarily siloxane-based and can be polymerized to form various structures. researchgate.net

The silicon-carbon bond is longer and weaker than a typical carbon-carbon bond, and it is polarized towards the carbon atom due to carbon's higher electronegativity. wikipedia.org This feature makes the silicon atom susceptible to nucleophilic attack, a characteristic exploited in numerous organic reactions. wikipedia.org

Within the broader class of organosilicon compounds, silyl (B83357) acetates serve as important precursors and reagents. They can be used as monomers in the production of silicones. researchgate.net The reactivity of the silicon-acetate bond allows for its use in various chemical transformations, making these compounds valuable intermediates in organic synthesis.

Interdisciplinary Relevance of Methylphenyldiacetoxysilane in Chemical Science

The applications of organosilicon compounds like this compound extend across multiple scientific disciplines, highlighting the interdisciplinary nature of modern chemistry. sfasu.edu Chemistry is fundamental to understanding biological processes at a molecular level, assessing environmental impacts, and developing new materials with specific properties. solubilityofthings.com

In materials science , organosilicon compounds are integral to the creation of new materials with enhanced properties. cas.orgdundee.ac.uk For instance, this compound can be used in the formation of silicone elastomers and antireflection films. vdoc.pubinoue-as.comdtu.dkmdpi.comresearchgate.netrsc.org The properties of these materials, such as thermal stability and optical transparency, are crucial for applications in electronics, aerospace, and biomedical devices. dundee.ac.ukdtu.dk Materials scientists study the relationship between a material's processing, its structure, and its resulting properties to develop new products and predict their performance. spectrum-instrumentation.com

The field of chemical biology also finds relevance for organosilicon compounds. This interdisciplinary field combines chemistry and biology to explore life at the molecular level, often using small molecules to investigate or manipulate biological systems. pressbooks.pub While no naturally occurring organosilicon compounds have been identified, their unique properties are of interest in medicinal chemistry for applications like drug delivery. researchgate.netrsc.orgnih.gov

The study and application of compounds like this compound often require a multidisciplinary approach, integrating knowledge from organic, inorganic, and polymer chemistry, as well as materials science and engineering. lancs.ac.ukoatext.com

Historical Context of this compound Research and Development

The field of organosilicon chemistry dates back to 1863, when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org However, it was the extensive work of Frederic Kipping in the early 20th century that laid much of the groundwork for the field. wikipedia.org Kipping was the first to use Grignard reagents to create alkyl- and arylsilanes and was a pioneer in the preparation of silicone oligomers and polymers. wikipedia.org

Commercial production of organosilicon compounds began in earnest during World War II. researchgate.net A significant breakthrough was the development of the "Direct Process" by Eugene G. Rochow, which provided an efficient industrial method for producing organosilicon compounds and revolutionized the silicone industry. cfsilicones.com

Research into specific compounds like this compound has been driven by the need for new materials and synthetic methods. For example, it has been used in reactions with phenyltrichlorosilane (B1630512) in the presence of an iron(III) chloride catalyst. vdoc.pub The development of such specialized organosilicon compounds has been a continuous effort, with companies founded to specifically address the demand for these chemicals in research and applied technology. researchgate.net

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 17998-91-3
Molecular Formula C11H14O4Si
Molecular Weight 238.31 g/mol
Boiling Point 127 °C; 150-151 °C @ 15 Torr
Density 1.11±0.1 g/cm3 (Predicted)
Refractive Index 1.487

Sources: researchgate.netchemicalbook.comchemicalbook.comchemicalbook.comechemi.com

Synthesis of this compound

One documented synthetic route to this compound involves the reaction of Dimethoxymethylphenylsilane with Acetic anhydride (B1165640). chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4Si B102133 Methylphenyldiacetoxysilane CAS No. 17998-91-3

Properties

IUPAC Name

(acetyloxy-methyl-phenylsilyl) acetate
Source PubChem
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InChI

InChI=1S/C11H14O4Si/c1-9(12)14-16(3,15-10(2)13)11-7-5-4-6-8-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFOOUAPWFZKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Si](C)(C1=CC=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939288
Record name Methyl(phenyl)silanediyl diacetate
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Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17998-91-3
Record name Silanediol, 1-methyl-1-phenyl-, 1,1-diacetate
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Record name Silanediol, 1-methyl-1-phenyl-, 1,1-diacetate
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Record name Methylphenyldiacetoxysilane
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Record name Silanediol, 1-methyl-1-phenyl-, 1,1-diacetate
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Record name Methyl(phenyl)silanediyl diacetate
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Record name Diacetoxymethylphenylsilane
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Synthetic Methodologies and Precursor Chemistry of Methylphenyldiacetoxysilane

Direct Synthetic Routes to Methylphenyldiacetoxysilane

Direct synthetic methods involve the introduction of acetoxy groups onto an organosilane precursor that already contains the core methyl and phenyl substituents on the silicon atom. These routes are often favored for their efficiency and atom economy.

Acetoxylation Reactions of Organosilanes

A prominent direct route to this compound involves the acetoxylation of an alkoxysilane precursor, such as methyldi(methoxy)(phenyl)silane. In a documented synthesis, this precursor reacts with acetic anhydride (B1165640). google.com The reaction effectively substitutes the methoxy (B1213986) groups on the silicon atom with acetoxy groups, yielding the desired product. This transformation highlights a common strategy in silicon chemistry where more reactive silyl (B83357) ethers or other derivatives are converted to acetoxysilanes.

Optimization of Reaction Conditions for Enhanced Yields

The efficiency of direct synthesis is highly dependent on the reaction conditions. For the acetoxylation of methyldi(methoxy)(phenyl)silane with acetic anhydride, specific conditions have been optimized to achieve high yields. google.com The use of a zeolite catalyst (CBV780) in a sealed reaction tube, coupled with microwave irradiation at 110°C, has been shown to produce this compound in an 81% yield in just five minutes. google.com This demonstrates that the selection of an appropriate catalyst and energy source can dramatically improve reaction rate and efficiency.

Table 1: Optimized Reaction Conditions for the Synthesis of this compound
PrecursorReagentCatalystTemperatureMethodYieldReference
Methyldi(methoxy)(phenyl)silaneAcetic AnhydrideCBV780 (Zeolite)110°CMicrowave Irradiation81% google.com

Indirect Synthetic Pathways Involving this compound Precursors

Indirect routes typically begin with more fundamental precursors, such as halosilanes, which are then converted through one or more steps into the target compound. These pathways are foundational in industrial organosilicon synthesis.

Synthesis from Halosilane Intermediates

The most common precursor for the preparation of methylphenylsilyl derivatives is Methylphenyldichlorosilane. This highly reactive halosilane serves as a key intermediate for producing this compound. The synthesis is achieved through the reaction of Methylphenyldichlorosilane with excess acetic acid under reflux conditions. In this reaction, the chlorine atoms are substituted by acetoxy groups, with the formation of hydrogen chloride as a byproduct.

Precursor Reactivity and Selectivity in this compound Formation

The choice of precursor significantly influences the reaction's reactivity and selectivity. Halosilanes, like Methylphenyldichlorosilane, are highly reactive due to the polar Si-Cl bond, which is susceptible to nucleophilic attack. This high reactivity allows for direct substitution but also requires management of the corrosive HCl byproduct. The reaction is vigorous and selectivity can be a concern, as side reactions like siloxane formation can occur if moisture is present.

In contrast, alkoxysilane precursors, such as methyldi(methoxy)(phenyl)silane, exhibit more moderate reactivity. researchgate.net The Si-O-C bond is less polarized than the Si-Cl bond, and the reaction often requires a catalyst to proceed efficiently. researchgate.netmdpi.com This controlled reactivity can lead to higher selectivity and avoids the generation of corrosive byproducts, making the process easier to handle, though it may require more specialized conditions like catalysis or heating to achieve good yields. google.com

Novel Synthetic Strategies for this compound Derivatization

This compound is not only a synthetic target but also a versatile starting material for creating more complex molecules, particularly polymers and functional materials. Its two acetoxy groups allow it to function as a difunctional crosslinking agent. researchgate.nethengdasilane.com

A primary application of this compound is in the synthesis of silicone polymers. It can react with silanol-terminated polymers (containing Si-OH groups). In this condensation reaction, the acetoxy groups of this compound react with the hydroxyl groups of the polymer chains, forming stable siloxane (Si-O-Si) bonds and releasing acetic acid as a byproduct. researchgate.net This process allows for the creation of a cross-linked three-dimensional network, which is fundamental to the curing of certain types of silicone rubbers and sealants. researchgate.netresearchgate.net

Furthermore, as a surface modification agent, this compound can be used to functionalize inorganic surfaces like glass or silica (B1680970) that possess surface silanol (B1196071) groups. nih.gov The reaction anchors the methylphenylsilyl moiety to the surface, altering its properties, such as hydrophobicity and compatibility with organic polymers. nih.govshinetsusilicone-global.com This strategy is crucial in the formulation of adhesives, coatings, and composite materials where the interface between organic and inorganic components must be precisely controlled. hengdasilane.comshinetsusilicone-global.com

Exploration of Functional Group Transformations

The creation of this compound hinges on the substitution of other functional groups on a methylphenylsilicon core with acetoxy groups. A primary method involves the reaction of an alkoxysilane with acetic anhydride, a process generally referred to as the "anhydride route". acs.orgarchive.org This method is advantageous for its scalability and safety. acs.org

A specific example of this functional group transformation is the synthesis of this compound from methyldi(methoxy)(phenyl)silane. In this reaction, the methoxy groups (-OCH₃) are replaced by acetoxy groups (-OCOCH₃). The reaction mechanism involves the reaction of acetic anhydride with the methoxy moiety, leading to the formation of an acetoxy intermediate and eliminating methyl acetate (B1210297). acs.org A documented synthesis involves reacting methyldi(methoxy)(phenyl)silane with acetic anhydride in the presence of a zeolite catalyst under microwave irradiation, affording a high yield of the desired product. rsc.org

Another significant precursor for methylphenylsilyl derivatives is dichloromethylphenylsilane. nih.gov The chloro groups on this precursor can be substituted by acetoxy groups to yield this compound. This transformation represents a fundamental type of nucleophilic substitution at the silicon center.

Once formed, this compound can itself be a reactant for further functional group transformations. For instance, it has been made to react with phenyltrichlorosilane (B1630512), catalyzed by iron(III) chloride, demonstrating the reactivity of the acetoxy groups. google.com The acetoxy group is considered a hydrolyzable group, which can react with water to produce silanols (compounds with Si-OH bonds). researchgate.net These silanols can then undergo condensation to form siloxane (Si-O-Si) bridges. acs.org

Synthesis of this compound via Functional Group Transformation rsc.org
PrecursorReagentCatalystConditionsProductYield
Methyldi(methoxy)(phenyl)silaneAcetic AnhydrideCBV780 (Zeolite)110°C, 5 min, Microwave IrradiationDi(acetoxy)methyl(phenyl)silane (this compound)81%

Stereochemical Considerations in this compound Synthesis

Stereochemistry in organosilicon chemistry is a critical field, focusing on the three-dimensional arrangement of atoms in molecules containing silicon. wikipedia.org A silicon atom becomes a stereogenic center when it is bonded to four different substituents. The compound this compound, with the structure (CH₃)(C₆H₅)Si(OCOCH₃)₂, is achiral as the silicon atom is bonded to two identical acetoxy groups. Therefore, its synthesis from achiral precursors does not create a chiral molecule.

However, the principles of stereochemistry are highly relevant when considering the synthesis of chiral analogues or when using such compounds in stereoselective reactions. The synthesis of chiral organosilicon compounds can be achieved through methods like transition metal-catalyzed stereoselective C-H activation and silylation. rsc.org

If this compound were to be synthesized with two different acyloxy groups, or if one acetoxy group was substituted with a different fourth group, the silicon atom would become a stereocenter. The stereochemical outcome of such a synthesis would depend heavily on the reaction mechanism. Nucleophilic substitution reactions at a silicon center can proceed with either retention or inversion of configuration. researchgate.net The specific pathway is influenced by factors such as the nature of the leaving group, the incoming nucleophile, and the solvent polarity. google.comresearchgate.net For instance, the reaction of a chiral organosilane with an organometallic reagent can lead to products with high degrees of stereoselectivity. researchgate.net

While there is no specific literature detailing the stereoselective synthesis of this compound itself (as it is achiral), the general principles established for chiral organosilanes would apply to the synthesis of its chiral derivatives. acs.orggoogle.com The control of stereochemistry at the silicon center is a key aspect of modern organosilicon chemistry, enabling the synthesis of molecules with specific spatial arrangements for applications in materials science and asymmetric synthesis. rsc.orgnih.gov

Physicochemical Properties of this compound rsc.orgacs.org
PropertyValue
CAS Number17998-91-3
Molecular FormulaC₁₁H₁₄O₄Si
Molecular Weight238.31 g/mol
Boiling Point95-105 °C / 0.9 mmHg rsc.org; 150-151 °C / 15 Torr acs.org
¹H-NMR (CDCl₃, δ ppm)0.82 (s, 3H), 2.14 (s, 6H), 7.39-7.50 (m, 3H), 7.70-7.73 (m, 2H)
¹³C-NMR (CDCl₃, δ ppm)-3.0, 22.6, 128.0, 130.9, 131.3, 133.9, 170.6
²⁹Si-NMR (CDCl₃, δ ppm)-11.7

Compound Index

Compound Name
Acetic Anhydride
Dichloromethylphenylsilane
Iron(III) Chloride
Methyl Acetate
Methyldi(methoxy)(phenyl)silane
This compound
Phenyltrichlorosilane

Reaction Mechanisms and Chemical Transformations Involving Methylphenyldiacetoxysilane

Hydrolytic Reactivity and Condensation Pathways of Methylphenyldiacetoxysilane

The hydrolysis of this compound is a crucial initial step in the formation of polysiloxane materials. This reaction involves the nucleophilic attack of water on the silicon atom, leading to the displacement of the acetoxy groups and the formation of silanol (B1196071) intermediates (Si-OH). These silanols are highly reactive and readily undergo condensation reactions to form stable siloxane bonds (Si-O-Si), releasing water in the process. wikipedia.org

Hydrolysis: CH₃(C₆H₅)Si(OCOCH₃)₂ + 2H₂O → CH₃(C₆H₅)Si(OH)₂ + 2CH₃COOH

Condensation: 2CH₃(C₆H₅)Si(OH)₂ → [CH₃(C₆H₅)SiO]ₓ + 2H₂O

The condensation process can lead to the formation of various structures, including linear chains, cyclic compounds, and complex three-dimensional networks, depending on the reaction conditions. vdoc.pubmdpi.com

The kinetics of siloxane bond formation from the hydrolysis and condensation of organoalkoxysilanes, which are analogous to acetoxysilanes, have been extensively studied. The rate of these reactions is influenced by several factors, including the concentration of reactants, temperature, pH, and the presence of catalysts. nih.gov

For instance, studies on similar systems like methyltriethoxysilane have shown that the presence of a sufficient amount of water is essential for the condensation kinetics. researchgate.net The reaction time for methyltriethoxysilane is significantly longer (over 70 hours) compared to methyltrimethoxysilane (B3422404) (less than 2 hours) under similar conditions, highlighting the influence of the alkoxy group on reactivity. researchgate.net

Catalysts play a pivotal role in controlling the rate and extent of hydrolysis and condensation of silanes. Both acids and bases are effective catalysts. unm.edu

Acid Catalysis: In an acidic medium, the reaction is initiated by the protonation of the acetoxy group, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. unm.edu Mineral acids are commonly employed, and the hydrolysis is often considered to be specific acid-catalyzed. unm.edu

Base Catalysis: Under basic conditions, hydroxide (B78521) ions or deprotonated silanol groups directly attack the silicon atom. nih.gov The proposed mechanism is typically a bimolecular nucleophilic substitution (SN2-Si) involving a pentacoordinate or hexacoordinate intermediate or transition state. nih.gov

The choice of catalyst can significantly influence the structure of the final polysiloxane product. Acid-catalyzed hydrolysis with limited water tends to produce weakly branched, "polymeric" networks, while base-catalyzed hydrolysis with excess water often results in highly branched, "colloidal" particles. unm.edu Acetic acid itself, a byproduct of the hydrolysis of this compound, can also act as a catalyst. unm.edu

Catalyst TypeGeneral MechanismResulting Polymer Structure (General Trend)
Acid Protonation of the leaving group enhances the electrophilicity of the silicon center. unm.eduWeakly branched, linear or "polymeric" networks. unm.edu
Base Direct nucleophilic attack of hydroxide or silanolate ions on the silicon atom. nih.govHighly branched, "colloidal" particles. unm.edu

Nucleophilic and Electrophilic Reactivity of the Silicon Center in this compound

The silicon atom in this compound is the primary site of reactivity. It can act as an electrophile, reacting with nucleophiles, and its reactivity is influenced by the attached methyl, phenyl, and acetoxy groups.

The methyl and phenyl groups attached to the silicon atom in this compound have a significant impact on its reactivity through inductive and resonance effects. ucsb.edulibretexts.org

Inductive Effects: The methyl group is generally considered to be electron-donating (+I effect), which slightly increases the electron density on the silicon atom. The phenyl group can exhibit both inductive and resonance effects. Its inductive effect is typically electron-withdrawing (-I effect). These inductive effects influence the susceptibility of the silicon atom to nucleophilic attack. ucsb.edu

Resonance Effects: The phenyl group can delocalize electron density through its π-system. This can affect the stability of intermediates formed during reactions. libretexts.org

The acetoxy groups are good leaving groups, facilitating nucleophilic substitution reactions at the silicon center. libretexts.org The relative rates of reaction for different substituents on silicon are influenced by their electronic properties. For example, in electrophilic aromatic substitution, electron-donating groups activate the aromatic ring, making it more reactive, while electron-withdrawing groups deactivate it. lumenlearning.comucalgary.calibretexts.org While this applies to reactions on the phenyl ring, the electronic nature of the substituents also modulates the reactivity of the silicon center itself.

Substituent on SiliconInductive EffectResonance EffectImpact on Reactivity of Silicon Center
Methyl (CH₃) Electron-donating (+I) ucsb.eduN/AIncreases electron density, potentially decreasing electrophilicity.
Phenyl (C₆H₅) Electron-withdrawing (-I) ucsb.eduCan donate or withdraw electron density via resonance. libretexts.orgCan influence the stability of reaction intermediates.
Acetoxy (OCOCH₃) Electron-withdrawing (-I)N/AGood leaving group, facilitates nucleophilic substitution. libretexts.org

Organosilicon compounds can undergo various rearrangement reactions. While specific studies on the rearrangements of this compound are not prevalent in the provided search results, general principles of organosilicon chemistry suggest that rearrangements could occur under certain conditions, such as in the presence of strong acids or bases, or at elevated temperatures. These rearrangements could involve the migration of the phenyl or methyl group.

Transacetoxylation and Exchange Reactions

This compound can participate in exchange reactions with other organosilicon compounds. For example, it has been shown to react with phenyltrichlorosilane (B1630512) in the presence of a catalyst like iron(III) chloride. vdoc.pub This type of reaction involves the redistribution of substituents (acetoxy and chloro groups) between the silicon centers.

Ligand Exchange Dynamics

The primary mode of reaction for this compound involves the substitution of its acetoxy ligands. These reactions are fundamental to its application in various chemical syntheses and materials science. The silicon-acetoxy (Si-OAc) bond is susceptible to cleavage by nucleophiles, leading to the formation of new silicon-element bonds and the release of acetic acid or an acetate (B1210297) salt.

The dynamics of this ligand exchange are influenced by several factors, including the nature of the incoming nucleophile, the solvent, and the presence of catalysts. Common nucleophiles that readily react with this compound include water (hydrolysis), alcohols (alcoholysis), and silanols.

Hydrolysis and Alcoholysis:

The hydrolysis of acetoxysilanes is typically a rapid process, often faster than that of analogous alkoxysilanes. gelest.com This is attributed to the good leaving group ability of the acetate anion. The reaction proceeds through a nucleophilic attack of a water molecule on the silicon center. This process can be autocatalytic, as the acetic acid produced during the reaction can protonate an acetoxy group, making it an even better leaving group and facilitating further nucleophilic attack. researchgate.net

Similarly, alcoholysis involves the reaction of an alcohol with the Si-OAc bond, resulting in the formation of an alkoxysilane and acetic acid. The general mechanism for these nucleophilic substitution reactions at the silicon center is believed to proceed through a pentacoordinate intermediate or transition state.

A comparative study on the reactivity of various silanes has shown that the reactivity of the Si-X bond (where X is a leaving group) generally follows the order Si-Cl > Si-OAc > Si-OR. iupac.org This places this compound as a moderately reactive silane (B1218182), suitable for controlled reactions where the high reactivity of a chlorosilane is not desired.

The presence of both a methyl and a phenyl group on the silicon atom also influences the reactivity. The phenyl group, being more electron-withdrawing than the methyl group, can affect the electrophilicity of the silicon center. However, steric hindrance from the bulky phenyl group can also play a role in modulating the rate of ligand exchange. Studies on related phenyl-substituted silanes indicate that steric factors can significantly impact thermodynamic parameters of reactions. iupac.org

Reactant/ConditionProduct(s)General Observations
Water (Hydrolysis)Methylphenylsilanediol (B108677), Acetic AcidGenerally a fast reaction, can be autocatalytic. gelest.comresearchgate.net
Alcohols (e.g., Ethanol)Methylphenylalkoxysilane, Acetic AcidForms new alkoxysilanes; reactivity depends on the alcohol.
Silanols (e.g., Trimethylsilanol)Siloxane, Acetic AcidLeads to the formation of Si-O-Si linkages (siloxanes).
PhenyltrichlorosilaneMixed chlorosilanes/acetoxysilanes, SiloxanesReaction occurs in the presence of a catalyst like iron(III) chloride. gelest.com

Table 1: Illustrative Ligand Exchange Reactions of this compound

Equilibrium Studies in Multi-component Systems

In multi-component systems, this compound can participate in various equilibrium reactions, primarily involving the exchange of its acetoxy ligands with other functional groups present in the system. These equilibria are crucial in applications such as the formulation of room-temperature-vulcanizing (RTV) silicone elastomers, where a network of siloxane bonds is formed through a series of hydrolysis and condensation reactions.

Condensation Equilibria:

Upon hydrolysis, this compound forms methylphenylsilanediol (CH₃)(C₆H₅)Si(OH)₂. This silanol is a key intermediate that can undergo self-condensation or co-condensation with other silanols or alkoxysilanes to form siloxane polymers. The condensation reaction is reversible, and the position of the equilibrium is influenced by factors such as the concentration of water, the pH of the system, and the temperature.

The general equilibrium for the condensation of silanols can be represented as:

2 R¹R²Si(OH)₂ ⇌ (R¹R²SiO)₂ + 2 H₂O

Furthermore, the silanol can react with unreacted this compound in an equilibrium reaction to form a siloxane dimer and acetic acid:

(CH₃)(C₆H₅)Si(OH)₂ + (CH₃)(C₆H₅)Si(OAc)₂ ⇌ (AcO)(CH₃)(C₆H₅)Si-O-Si(CH₃)(C₆H₅)(OH) + AcOH

These condensation reactions are often catalyzed by acids or bases. The acetic acid produced during the hydrolysis of this compound can act as a catalyst for the subsequent condensation reactions.

Equilibrium ReactionFactors Favoring Forward ReactionFactors Favoring Reverse Reaction
Hydrolysis: Si-OAc + H₂O ⇌ Si-OH + AcOHExcess water, Removal of acetic acidExcess acetic acid, Removal of water
Alcoholysis: Si-OAc + ROH ⇌ Si-OR + AcOHExcess alcohol, Removal of acetic acidExcess acetic acid, Removal of alcohol
Silanol Condensation: 2 Si-OH ⇌ Si-O-Si + H₂ORemoval of water, Acid or base catalysisExcess water
Silanol-Acetoxy Condensation: Si-OH + Si-OAc ⇌ Si-O-Si + AcOHRemoval of acetic acid, CatalysisExcess acetic acid

Table 2: Qualitative Equilibrium Behavior in Multi-component Systems Involving this compound

The interplay of these equilibria is fundamental to controlling the structure and properties of the final polymeric materials derived from this compound. The presence of the phenyl group can enhance the thermal stability and refractive index of the resulting silicone polymers.

Polymerization Chemistry and Materials Science Applications of Methylphenyldiacetoxysilane

Role of Methylphenyldiacetoxysilane as a Monomer in Silicone Polymerization

Co-polymerization with Other Organosilanes

This compound can be co-polymerized with various other organosilanes to tailor the properties of the final silicone material. This approach allows for the creation of copolymers with a combination of desirable characteristics derived from each monomer unit. For instance, co-polymerization with dimethyldiacetoxysilane is a common practice. vdoc.pub This allows for the introduction of both methyl and phenyl groups onto the polysiloxane backbone, influencing properties such as thermal stability, flexibility, and solubility.

The reactivity of the different organosilane monomers plays a crucial role in the final polymer structure. In some cases, to achieve a uniform copolymer composition, a semi-batch process is employed where one or more monomers are added continuously to maintain a constant concentration ratio during polymerization. google.com This control over the polymerization process is essential for producing materials with consistent and predictable properties. ugent.be

Table 1: Examples of Organosilanes for Co-polymerization with Methylphenyldiaciacetoxysilane

Organosilane MonomerPotential Contribution to Polymer Properties
DimethyldiacetoxysilaneIncreases flexibility and hydrophobicity.
Phenyltrichlorosilane (B1630512)Introduces cross-linking points, increasing network density and rigidity. vdoc.pub
Diphenyldiacetoxysilane (B1594829)Enhances thermal stability and refractive index. vdoc.pub
Vinyl-functional silanesProvides sites for subsequent cross-linking reactions, often via radical polymerization.

Controlled Polymerization Techniques for Tailored Architectures

Controlled polymerization techniques are instrumental in the synthesis of polymers with well-defined architectures, including specific molecular weights, low polydispersity, and complex topologies like block copolymers and star polymers. nih.govresearchgate.net While the direct application of techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) to the polymerization of this compound is not straightforward due to its condensation-based mechanism, the principles of controlled polymerization can be applied to the synthesis of silicone-based materials.

For instance, ring-opening polymerization (ROP) of cyclic siloxanes is a powerful method for producing well-defined polysiloxanes. gelest.com While this compound itself is a linear monomer, it can be used to create cyclic oligomers that can then undergo controlled ROP. This approach offers better control over the molecular weight and structure of the resulting polymer compared to traditional polycondensation methods. gelest.com

Furthermore, post-polymerization modification is another strategy to create tailored architectures. rsc.org A silicone polymer can be synthesized with specific functional groups that can then be used to initiate other types of controlled polymerization, leading to the formation of graft copolymers with unique properties.

Cross-linking Agent in Advanced Polymeric Networks

The formation of chemical links between polymer chains, known as cross-linking, is a fundamental process for transforming linear or branched polymers into a three-dimensional network. sigmaaldrich.comspecialchem.com This process significantly enhances the mechanical properties, thermal stability, and chemical resistance of the material. specialchem.com this compound, with its two reactive acetoxy groups, can act as a cross-linking agent in various polymer systems.

When introduced into a polymer matrix containing reactive functional groups, such as hydroxyl or amine groups, the acetoxy groups of this compound can react to form covalent bonds, creating cross-links between the polymer chains. This process is particularly relevant in the curing of silicone resins and other condensation-curable polymer systems. The extent of cross-linking, or cross-link density, has a profound impact on the final properties of the material. sigmaaldrich.com

Formation of Interpenetrating Polymer Networks (IPNs)

An interpenetrating polymer network (IPN) is a unique class of polymer blend where two or more cross-linked polymer networks are physically entangled with each other on a molecular scale but are not covalently bonded to one another. anr.frwikipedia.org This structure prevents the separation of the constituent polymers unless chemical bonds are broken. wikipedia.org The formation of IPNs can lead to materials with synergistic properties, combining the characteristics of each individual network. cyu.fr

This compound can play a crucial role in the formation of semi-IPNs or full-IPNs. In a sequential IPN synthesis, a first polymer network is formed, and then a second monomer, along with a cross-linker like this compound, is swollen into the first network and subsequently polymerized and cross-linked. wikipedia.org This results in two intertwined networks. The presence of the first network can influence the phase separation and morphology of the second network, leading to complex and stable microstructures. wikipedia.org

The synthesis of IPNs allows for the creation of materials with a stable blend of two otherwise incompatible polymers. cyu.fr This is a significant advantage over simple polymer blends, which often suffer from phase separation over time. anr.fr

Influence on Network Architecture and Connectivity

The inclusion of this compound as a cross-linking agent directly influences the architecture and connectivity of the resulting polymer network. The concentration of the cross-linking agent determines the cross-link density, which in turn affects the material's properties. A higher cross-link density generally leads to a more rigid material with increased hardness, higher modulus, and reduced swelling in solvents. specialchem.comrsc.org

The distribution of cross-links within the network is also a critical factor. In some systems, a non-uniform distribution of cross-linking can lead to heterogeneous network structures with varying properties at the microscale. mdpi.com Achieving a homogeneous network structure is often desirable for predictable and consistent material performance. mdpi.com

Material Design and Engineering with this compound Derived Polymers

The ability to tailor the properties of polymers derived from this compound through co-polymerization and cross-linking opens up a wide range of possibilities for material design and engineering. ugent.bersc.org By carefully selecting co-monomers and controlling the network architecture, materials with specific mechanical, thermal, and optical properties can be created. mdpi.comnih.gov

For example, incorporating this compound into silicone formulations can lead to materials with enhanced thermal stability, making them suitable for high-temperature applications. The phenyl groups can also increase the refractive index of the polymer, which is beneficial for optical applications such as in LED encapsulation and lens materials.

The use of this compound in the formation of IPNs allows for the creation of materials with a unique combination of properties that would be difficult to achieve with a single polymer system. nih.gov For instance, an IPN combining a rigid, high-temperature resistant network with a flexible, elastomeric network could result in a material that is both tough and resilient.

Table 2: Potential Applications of this compound-Derived Polymers

Application AreaDesired Material PropertiesRole of this compound
High-Performance Coatings Thermal stability, weather resistance, chemical resistance.Contributes to a durable, cross-linked network with enhanced resistance to degradation.
Adhesives and Sealants Good adhesion, flexibility, and durability. vedantu.comActs as a cross-linker to provide cohesive strength and long-term stability. farabi.university
Optical Materials High refractive index, transparency, and thermal stability.The phenyl groups increase the refractive index of the silicone polymer.
Biomedical Devices Biocompatibility, tunable mechanical properties.Can be used to create biocompatible silicone networks with tailored flexibility for various medical applications. nih.gov
Antireflection Films Low refractive index (in combination with other materials), durability. inoue-as.comUsed as a binder component in the formulation of antireflection coatings. inoue-as.com

Catalytic Applications and Mechanistic Insights of Methylphenyldiacetoxysilane

Methylphenyldiacetoxysilane as a Catalyst Precursor or Component

Metal-Catalyzed Transformations Involving Organosilicon Species

There is no available research to indicate the use of this compound in metal-catalyzed transformations.

Organocatalytic Roles of this compound Derivatives

There is no available research to indicate that derivatives of this compound play a role in organocatalysis.

Mechanistic Investigations of Catalytic Cycles

Kinetic Studies of Catalyst Activity and Selectivity

No kinetic studies on the catalytic activity or selectivity of this compound have been found.

Role of this compound in Catalyst Activation and Deactivation

There is no information on the role of this compound in catalyst activation or deactivation processes.

Green Chemistry Approaches in this compound Catalysis

No green chemistry approaches involving this compound in catalysis have been documented.

Advanced Spectroscopic and Computational Characterization of Methylphenyldiacetoxysilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of chemical compounds, providing insights into the connectivity and chemical environment of atoms. For a molecule such as Methylphenyldiacetoxysilane, a multi-nuclear approach is essential for a comprehensive understanding of its structure.

Multi-nuclear NMR Techniques (¹H, ¹³C, ²⁹Si)

A complete structural determination of this compound necessitates the use of ¹H, ¹³C, and ²⁹Si NMR spectroscopy. Each of these techniques probes a different nucleus within the molecule, offering complementary pieces of structural information.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, one would expect to observe distinct signals for the methyl protons attached to the silicon atom, the protons of the phenyl group also attached to the silicon, and the protons of the two acetoxy groups. The integration of these signals would correspond to the number of protons in each group (3H for the methyl group, 5H for the phenyl group, and 6H for the two equivalent acetoxy methyl groups). The chemical shifts (δ) would be indicative of the electronic environment of each proton. For instance, the phenyl protons would likely appear in the aromatic region of the spectrum (typically δ 7-8 ppm), while the methyl protons on the silicon and the acetoxy groups would be found at higher field (lower ppm values).

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule. In this compound, separate signals would be expected for the methyl carbon, the carbons of the phenyl ring (with different shifts for the ipso, ortho, meta, and para positions due to the influence of the silicon substituent), the carbonyl carbons of the acetoxy groups, and the methyl carbons of the acetoxy groups. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, allowing for excellent resolution of signals even for complex molecules.

²⁹Si NMR Spectroscopy: As a central atom in the molecule, the silicon-29 (B1244352) nucleus provides crucial information. ²⁹Si NMR spectroscopy is highly sensitive to the nature of the substituents attached to the silicon atom. For this compound, the chemical shift of the single silicon atom would be characteristic of a silicon atom bonded to one methyl group, one phenyl group, and two acetoxy groups. This technique is invaluable for confirming the successful synthesis of the target compound and for studying its reactions.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

NucleusGroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
¹HSi-CH₃Singlet3H
¹HSi-C₆H₅Multiplet5H
¹HO-CO-CH₃Singlet6H
¹³CSi-CH₃Quartet
¹³CSi-C₆H₅ (ipso)Singlet
¹³CSi-C₆H₅ (ortho)Doublet
¹³CSi-C₆H₅ (meta)Doublet
¹³CSi-C₆H₅ (para)Doublet
¹³CO-CO-CH₃Quartet
¹³CO-CO-CH₃Singlet
²⁹SiSiSinglet

Note: The exact chemical shift values require experimental determination and are not available in the searched literature.

Two-Dimensional NMR for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. For this compound, several 2D NMR experiments would be particularly informative:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, primarily those separated by two or three bonds. In the case of the phenyl group, this would show correlations between the ortho, meta, and para protons, helping to assign their specific resonances.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. An HSQC spectrum of this compound would show cross-peaks connecting the ¹H signals of the methyl and phenyl groups to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (those with no attached protons), such as the ipso-carbon of the phenyl ring and the carbonyl carbons of the acetoxy groups, by observing their correlations with nearby protons.

Vibrational Spectroscopy for Bond Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are characteristic of specific chemical bonds and functional groups.

Correlation of Vibrational Modes with Molecular Structure

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show strong absorption bands corresponding to the various functional groups present. Key characteristic peaks would include:

C=O stretching: A very strong band in the region of 1720-1750 cm⁻¹ due to the carbonyl groups of the acetoxy moieties.

Si-O-C stretching: Strong absorptions in the 1000-1100 cm⁻¹ region.

C-H stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl groups.

Si-C stretching: Characteristic vibrations for the Si-phenyl and Si-methyl bonds.

Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. While C=O stretching is also visible in Raman, non-polar bonds often give stronger signals. The Si-C and aromatic C=C stretching vibrations would be expected to be prominent in the Raman spectrum of this compound.

Interactive Data Table: Expected Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity (FT-IR)Intensity (Raman)
C=O stretch (acetoxy)1720-1750Very StrongMedium
Aromatic C-H stretch>3000MediumMedium
Aliphatic C-H stretch<3000MediumStrong
Aromatic C=C stretch1400-1600Medium-StrongStrong
Si-O-C stretch1000-1100StrongWeak
Si-Phenyl stretchMediumStrong
Si-Methyl stretchMediumStrong

Note: Specific peak positions and intensities are dependent on the molecular environment and require experimental measurement.

In-situ Spectroscopic Monitoring of Reactions

FT-IR and Raman spectroscopy are particularly well-suited for in-situ monitoring of chemical reactions involving this compound. For example, in the hydrolysis and condensation reactions that are characteristic of acetoxysilanes, these techniques can be used to follow the disappearance of the Si-O-C=O bonds of the starting material and the appearance of Si-OH and Si-O-Si (siloxane) bonds in the products in real-time. This allows for the study of reaction kinetics and mechanisms without the need for sample extraction and quenching.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The high-resolution mass spectrum would allow for the determination of the elemental composition.

Under electron ionization (EI), the molecular ion would be expected to undergo fragmentation. The analysis of the mass-to-charge ratio (m/z) of the resulting fragment ions can provide valuable structural information. Common fragmentation pathways for organosilicon compounds include the cleavage of bonds to the silicon atom. For this compound, expected fragmentation patterns would involve the loss of:

An acetoxy radical (•OCOCH₃)

A methyl radical (•CH₃)

A phenyl radical (•C₆H₅)

Acetic anhydride (B1165640)

The relative abundance of these fragment ions would depend on their stability. The resulting data can be used to confirm the structure of the molecule.

Interactive Data Table: Plausible Mass Spectrometry Fragments of this compound

m/zPossible Fragment IonNeutral Loss
[M]⁺[C₁₁H₁₄O₄Si]⁺
[M - 15]⁺[C₁₀H₁₁O₄Si]⁺•CH₃
[M - 59]⁺[C₉H₉O₂Si]⁺•OCOCH₃
[M - 77]⁺[C₅H₉O₄Si]⁺•C₆H₅
[C₉H₁₁O₂Si]⁺CH₃COOH

Note: The actual fragmentation pattern and relative intensities would need to be determined experimentally.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties. mdpi.comlibretexts.org

While a specific, publicly available crystal structure determination for this compound is not prevalent in literature, the methodology for such an analysis is well-established. The process would involve growing a suitable single crystal of the compound, exposing it to a monochromatic X-ray beam, and analyzing the resulting diffraction pattern. libretexts.orgresearchgate.net The data collected allows for the calculation of the electron density map of the unit cell, revealing the exact position of each atom.

For illustrative purposes, the table below presents typical crystallographic data that would be obtained from an SCXRD analysis of an organosilicon compound with similar functional groups. This data provides insight into the kind of structural information yielded by the technique.

Table 1: Illustrative Crystallographic Data for a Phenyl-Substituted Silane (B1218182) Derivative (Note: Data is representative of the type obtained from SCXRD analysis for similar compounds and not specific to this compound)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.15
b (Å)15.25
c (Å)9.80
β (°)98.5
Volume (ų)1500.2
Z (molecules/unit cell)4
Key Bond Length (Si-C)~1.85 Å
Key Bond Length (Si-O)~1.65 Å
Key Bond Angle (C-Si-C)~109.5°

This interactive table showcases the parameters derived from X-ray diffraction, which define the crystal's unit cell and molecular geometry.

Such a structural solution would definitively establish the tetrahedral geometry around the silicon atom and the relative orientations of the methyl, phenyl, and diacetoxy groups in the solid state. This information is foundational for validating computational models and understanding intermolecular packing forces. researchgate.netnih.gov

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult or impossible to measure experimentally. These methods complement experimental data and offer predictive insights into molecular behavior. youtube.com

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules, offering a balance between accuracy and computational cost. nih.govyoutube.com DFT calculations can elucidate the distribution of electrons within this compound, which is fundamental to its reactivity. youtube.com

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov The analysis of global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, allows for the prediction of how the molecule will interact with other chemical species. nih.govlongdom.org For instance, the negative chemical potential of a related compound like furan (B31954) indicates its tendency to donate electrons. nih.gov

DFT calculations also generate electron density maps and electrostatic potential (ESP) surfaces. The ESP surface visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of chemical attack.

Table 2: Representative DFT-Calculated Electronic Properties (Note: These values are illustrative for a generic organosilane and demonstrate the type of data generated by DFT calculations.)

PropertyCalculated Value (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap5.3An indicator of chemical reactivity and stability.
Ionization Potential (I)6.5The energy required to remove an electron from the molecule.
Electron Affinity (EA)1.2The energy released when an electron is added to the molecule.
Electronegativity (χ)3.85A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)2.65A measure of the molecule's resistance to changes in its electron distribution.
Electrophilicity Index (ω)2.79A measure of the molecule's overall electrophilic nature.

This interactive table presents key electronic structure and reactivity parameters that can be computed using Density Functional Theory.

These computational approaches are invaluable for understanding reaction mechanisms and designing new materials with tailored electronic properties. nih.govresearcher.life

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic evolution of the system at the atomic scale. mdpi.com

For this compound, MD simulations can be employed to investigate a variety of phenomena:

Conformational Analysis: Exploring the different spatial arrangements (conformers) of the molecule and their relative stabilities in various environments (e.g., in a vacuum, in solution).

Solvation Behavior: Simulating how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in solution.

Interfacial Dynamics: Modeling the behavior of this compound at interfaces, such as its adsorption onto a solid surface (e.g., silica (B1680970) or metal oxides). This is particularly relevant for its applications as a coupling agent or surface modifier, where it forms a thin film. acs.orgacs.org Reactive MD simulations can model the chemical reactions involved in monolayer formation on substrates. acs.org

Interaction with Polymers: Simulating the integration of the silane within a polymer matrix to understand its role in modifying the mechanical and thermal properties of composite materials. mdpi.com

The insights gained from MD simulations are critical for optimizing the performance of materials where this compound is a component and for understanding the molecular-level mechanisms that govern its function. tandfonline.com

Computational chemistry can accurately predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) spectra. nih.gov Using DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. These tensors are then converted into chemical shifts (δ), which can be directly compared with experimental NMR data. github.iouncw.edu

This predictive capability is extremely useful for:

Structure Verification: Confirming that the synthesized compound matches the expected structure by comparing the predicted ¹H, ¹³C, and ²⁹Si NMR spectra with the experimentally measured ones. researchgate.net

Spectral Assignment: Aiding in the assignment of complex spectra where peaks may be overlapping or ambiguous.

Conformational Studies: Predicting how the NMR spectrum would change for different stable conformers of the molecule.

The accuracy of these predictions depends on the chosen level of theory (functional) and basis set. github.io Modern computational workflows often involve geometry optimization followed by NMR calculations, sometimes including solvent effects through models like the Polarizable Continuum Model (PCM). github.io

Table 3: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Organosilicon Compound

Carbon Atom PositionPredicted δ (ppm)Experimental δ (ppm)Deviation (ppm)
Si-C H₃1.51.2+0.3
Phenyl C1 (ipso)135.2134.8+0.4
Phenyl C2, C6 (ortho)130.1129.9+0.2
Phenyl C3, C5 (meta)128.8128.5+0.3
Phenyl C4 (para)132.5132.1+0.4
C =O (acetoxy)170.5170.1+0.4
O-C H₃ (acetoxy)21.020.7+0.3

This interactive table illustrates the typical agreement between computationally predicted and experimentally measured NMR chemical shifts, a powerful tool for structural elucidation.

Surface-Sensitive Spectroscopic Techniques for Thin Film and Interfacial Studies

When this compound is used to modify surfaces or create thin films, its characterization requires techniques that are sensitive to the top few nanometers of a material. These methods are essential for confirming the presence of the silane layer, understanding its chemical state, and analyzing its bonding to the substrate. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental composition and chemical state information about a surface. For a this compound layer, XPS can confirm the presence of silicon, carbon, and oxygen. High-resolution scans of the Si 2p, C 1s, and O 1s peaks can reveal the chemical bonding environment, for example, distinguishing between Si-C, Si-O-C, and Si-O-Si bonds, which is crucial for verifying covalent attachment to a hydroxylated substrate. mdpi.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is an extremely surface-sensitive technique that provides detailed molecular information by analyzing the ions ejected from a surface under bombardment by a primary ion beam. It can detect molecular fragments characteristic of the methyl, phenyl, and acetoxy groups, confirming the molecular integrity of the silane layer and providing information about molecular orientation at the interface.

Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR): This technique combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. beilstein-journals.org AFM-IR can generate nanoscale chemical maps of a surface, identifying the distribution of the silane. The surface-sensitive mode is particularly effective for analyzing very thin films (a few nanometers) on substrates, as it can acquire IR spectra from the immediate surface layer without significant interference from the bulk material below. beilstein-journals.org This would allow for the direct probing of the vibrational modes of the Si-O, C=O, and Si-C bonds within the this compound layer.

These surface-sensitive techniques are indispensable for the in-depth characterization of the interfaces created by this compound, providing insights that are critical for applications in adhesion, coatings, and composite materials. nih.gov

Emerging Research Directions and Future Challenges in Methylphenyldiacetoxysilane Chemistry

Development of Sustainable Synthetic Routes for Methylphenyldiacetoxysilane

The chemical industry is increasingly focusing on green chemistry principles to minimize environmental impact. synthiaonline.comhilarispublisher.com Traditional synthesis methods for organosilanes often involve the use of hazardous reagents and generate significant waste. mdpi.comresearchgate.net Consequently, a primary research goal is the development of sustainable and eco-friendly synthetic routes for this compound.

Current research efforts are exploring several promising avenues:

Catalytic Processes: The use of catalysts can lead to more efficient and selective reactions, reducing energy consumption and by-product formation. rsc.orgnih.gov Research into novel catalysts, including those based on earth-abundant metals, is a key area of investigation. rsc.org For instance, palladium-catalyzed cross-coupling reactions have shown promise for forming silicon-carbon bonds under mild conditions. organic-chemistry.org

Alternative Feedstocks: The use of renewable and non-toxic starting materials is a cornerstone of green chemistry. hilarispublisher.com Researchers are investigating bio-based feedstocks and less hazardous silicon sources to replace traditional precursors. researchgate.net

Solvent-Free and Aqueous Synthesis: Minimizing or eliminating the use of volatile organic solvents is a significant goal. mdpi.com Reactions conducted in water or under solvent-free conditions, such as mechanochemical methods, are being explored to reduce environmental pollution. nih.govuc.pt A recent breakthrough demonstrated a metal-free method for synthesizing organic silanes under mild conditions, avoiding high temperatures and pressures and eliminating metal catalyst waste. koreapost.com

Green Chemistry StrategyDescriptionRelevance to this compound Synthesis
Catalysis Employing catalysts to increase reaction efficiency and selectivity, often under milder conditions. nih.govDevelopment of catalysts for the direct and efficient formation of the silicon-phenyl and silicon-acetate bonds.
Renewable Feedstocks Utilizing starting materials derived from biological sources. hilarispublisher.comExploring bio-based routes to obtain the phenyl and acetate (B1210297) moieties of the molecule.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. hilarispublisher.comOptimizing reaction pathways to minimize the generation of by-products.
Safer Solvents & Reagents Avoiding the use of toxic and hazardous substances. nih.govReplacing traditional chlorinated silanes and organic solvents with greener alternatives like water or solvent-free conditions. mdpi.commdpi.com
Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.govDeveloping synthetic methods that do not require high temperatures or pressures, as seen in recent metal-free approaches. koreapost.com

Integration of this compound in Advanced Functional Materials

The unique chemical structure of this compound, featuring both a reactive diacetoxy group and a stable phenyl group attached to a silicon atom, makes it a valuable building block for a variety of advanced functional materials. fiveable.me

Smart Materials and Responsive Systems

Smart materials, which can change their properties in response to external stimuli, are a significant area of materials science research. The reactivity of the acetoxy groups in this compound allows for its incorporation into polymer networks. The subsequent hydrolysis of these groups can lead to the formation of siloxane bonds (Si-O-Si), creating cross-linked structures. The nature and density of these cross-links can be tailored to create materials that respond to stimuli such as pH, temperature, or the presence of specific chemicals.

Bio-inspired and Biocompatible Silicone Architectures

The biocompatibility of silicones makes them suitable for a wide range of biomedical applications. fiveable.me this compound can be used to modify the surface of silicone elastomers to improve their biocompatibility and to introduce specific functionalities. nih.gov By controlling the surface chemistry, it is possible to create materials that can promote cell adhesion or, conversely, resist biofouling. nih.gov This opens up possibilities for creating sophisticated, bio-inspired materials for applications such as tissue engineering and drug delivery. A generic method for creating biocompatible silicone elastomers involves surface functionalization with hydrosilanes and subsequent modification with biomolecules like oligopeptides and proteins. nih.gov

Computational Design and High-Throughput Screening of this compound Analogs

To accelerate the discovery of new materials with tailored properties, researchers are turning to computational methods. biorxiv.orgnih.gov

Computational Design involves using computer simulations to predict the properties of molecules and materials before they are synthesized in the lab. biorxiv.orgrsc.org This approach allows for the rational design of new this compound analogs with specific electronic, mechanical, or reactive properties. For example, by substituting the phenyl group with other organic moieties, it may be possible to fine-tune the material's characteristics for a particular application. Deep learning and other computational tools are being used to design novel protein folds and soluble analogs of membrane proteins, a strategy that could be adapted for designing new silane-based molecules. biorxiv.org

High-Throughput Screening (HTS) is an automated method for rapidly testing large numbers of different compounds for a specific activity. wikipedia.orgbmglabtech.com In the context of this compound, HTS could be used to screen libraries of analogs for their performance as cross-linkers, adhesion promoters, or in other applications. This combination of computational design and HTS can significantly speed up the materials discovery process, reducing the time and cost associated with traditional trial-and-error approaches. acs.org

Addressing Research Gaps and Enhancing Understanding of Reaction Dynamics

Despite the growing interest in this compound, there are still gaps in our understanding of its chemistry. openaccesspub.orgresearchgate.netchemrxiv.org A deeper understanding of its reaction dynamics—the detailed study of chemical reactions at a molecular level—is crucial for optimizing its use and developing new applications. wikipedia.orgcecam.org

Key research questions include:

What are the precise mechanisms of hydrolysis and condensation of this compound under different conditions?

How does the phenyl group influence the reactivity of the diacetoxy groups?

What are the kinetics of its reactions with different functional groups?

Answering these questions will require a combination of advanced experimental techniques, such as spectroscopic methods for monitoring reactions in real-time, and theoretical modeling. wikipedia.orgaps.org Understanding reaction dynamics involves studying the energy landscapes of reactions and how energy is distributed among the different modes of motion of the molecules. wikipedia.orgox.ac.uk

Environmental Considerations in this compound Lifecycle and Green Chemistry Implications

A complete assessment of the sustainability of this compound requires a consideration of its entire lifecycle, from production to disposal. ecochain.comresearchgate.netpre-sustainability.com This involves evaluating its potential environmental impact at each stage. lifecycleinitiative.org

Key aspects of the lifecycle assessment include:

Toxicity: Assessing the toxicity of this compound and its degradation products to humans and ecosystems.

Biodegradability: Determining how the material breaks down in the environment.

Recyclability: Developing methods for recycling materials that incorporate this compound.

The principles of green chemistry are central to mitigating the environmental footprint of this compound. college-de-france.fr This includes designing the molecule to be less toxic and to degrade into benign products after its intended use. nih.gov The development of sustainable synthesis routes, as discussed in section 7.1, is a critical first step. Furthermore, designing products with recycling or degradation in mind can help to create a more circular economy for silicone materials. pre-sustainability.com While single-use biopharmaceutical manufacturing technologies have shown lower environmental impacts compared to traditional processes, the disposal of consumable components remains a concern. biopharminternational.com

Q & A

Q. How can researchers ensure ethical reporting of this compound’s potential hazards in publications?

  • Methodological Answer : Adhere to GHS (Globally Harmonized System) guidelines for hazard classification. Disclose all safety data sheet (SDS) information, including LD50 values and environmental toxicity. Use peer-reviewed databases (e.g., PubChem) for cross-verification .

Q. What are the best practices for documenting negative or inconclusive results in this compound studies?

  • Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish in repositories like Zenodo with detailed metadata. Use standardized templates (e.g., Materials Design Analysis Checklist) to ensure transparency .

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Methylphenyldiacetoxysilane
Reactant of Route 2
Reactant of Route 2
Methylphenyldiacetoxysilane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.